4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde
Description
Nomenclature and Structural Characteristics
IUPAC Naming and CAS Registry Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[3-(4-benzyloxyphenoxy)propoxy]benzaldehyde . This systematic name reflects the compound’s substitution pattern:
- A benzaldehyde group (4-formylphenyl) serves as the parent structure.
- A propoxy chain (-O-CH~2~CH~2~CH~2~O-) bridges the benzaldehyde to a 4-benzyloxyphenoxy group.
The CAS Registry Number 937602-07-8 uniquely identifies this compound in chemical databases. Alternative names include 4-{3-[4-(phenylmethoxy)phenoxy]propoxy}benzaldehyde and 4-(3-(4-benzyloxy-phenoxy)-propoxy)-benzaldehyde, which emphasize the benzyl-protected phenolic ether and propoxy spacer.
Molecular Formula and Weight
The compound has the molecular formula C₂₃H₂₂O₄ , with a molecular weight of 362.43 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂O₄ |
| Molecular Weight | 362.43 g/mol |
| XLogP3 | 4.8 (predicted) |
The formula accounts for:
Structural Analysis: Aldehyde, Ether Linkages, and Aromatic Systems
The compound’s structure integrates three key features:
Aldehyde Functional Group
The formyl group (-CHO) at the para position of the terminal benzene ring is electron-withdrawing, influencing reactivity and intermolecular interactions. This group lacks α-hydrogens due to its direct attachment to the aromatic ring, preventing keto-enol tautomerism.
Ether Linkages
Two ether bonds stabilize the structure:
- A benzyloxy ether (-O-CH~2~C₆H₅) at the para position of the central phenoxy ring.
- A propoxy spacer (-O-CH~2~CH~2~CH~2~O-) connecting the central phenoxy group to the benzaldehyde.
These ethers confer flexibility to the molecule while maintaining planar aromatic systems.
Aromatic Systems
Three benzene rings form a conjugated system:
- Benzaldehyde ring : Activated by the electron-withdrawing aldehyde.
- Central phenoxy ring : Ether-substituted at both para positions.
- Benzyl ring : Part of the benzyloxy protecting group.
The SMILES notation (O=CC1=CC=C(OCCCOC2=CC=C(OCC3=CC=CC=C3)C=C2)C=C1) encodes this arrangement.
Isomeric and Tautomeric Considerations
Positional Isomerism
- Meta vs. para substitution : The compound’s 4-benzyloxyphenoxy group distinguishes it from isomers like 3-{3-[4-(benzyloxy)phenoxy]propoxy}benzaldehyde (CAS 937602-05-6), where the aldehyde is meta-substituted.
- Propoxy chain length : Shorter (ethoxy) or longer (butoxy) spacers would yield structural analogs with altered physicochemical properties.
Tautomerism
The absence of α-hydrogens on the aldehyde-bearing carbon precludes enolization, unlike aldehydes with alkyl α-carbons (e.g., propanal). Thus, keto-enol tautomerism is not observed in this compound.
Stereoisomerism
No chiral centers exist in the structure due to symmetrical substitution patterns and the absence of tetrahedral stereogenic atoms.
Properties
IUPAC Name |
4-[3-(4-phenylmethoxyphenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c24-17-19-7-9-21(10-8-19)25-15-4-16-26-22-11-13-23(14-12-22)27-18-20-5-2-1-3-6-20/h1-3,5-14,17H,4,15-16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAGYYQRBXWNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594795 | |
| Record name | 4-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-07-8 | |
| Record name | 4-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
-
- 4-Hydroxybenzaldehyde
- 3-Bromopropyl benzoate
- 4-Benzyloxyphenol
This method allows for the formation of the desired compound through nucleophilic substitution reactions, leveraging the reactivity of the aldehyde and ether functionalities present in the structure.
Reaction Conditions
The reaction conditions play a crucial role in determining the yield and purity of the final product. Common conditions include:
- Solvents : Organic solvents such as methanol or ethanol are often used to facilitate reactions.
- Catalysts : Basic catalysts like triethylamine can enhance reaction rates.
- Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures to optimize yields.
Yield and Purity Analysis
The success of the synthetic routes can be quantified through yield percentages and purity assessments using spectroscopic methods:
| Step | Yield (%) | Purity (%) | Method Used |
|---|---|---|---|
| Synthesis of Intermediate | 70-80% | >90% | NMR, GC-MS |
| Final Product Formation | 60-75% | >95% | NMR, HPLC |
These analyses are essential for confirming the identity of the synthesized compound and ensuring its suitability for further applications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but scaled up for efficiency. Techniques such as continuous flow reactors can enhance reaction efficiency and yield while minimizing by-products. Optimization of reaction conditions is crucial for achieving high purity levels necessary for commercial applications.
Chemical Reactions Involving this compound
This compound can undergo various chemical reactions due to its functional groups:
- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.
- Reduction : The aldehyde can also be reduced to produce an alcohol.
- Substitution Reactions : The presence of benzyloxy and phenoxy groups allows for nucleophilic substitutions, leading to various derivatives.
Common Reagents
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide |
| Reduction | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Sodium hydroxide, Potassium carbonate |
Applications in Research
The unique properties of this compound make it valuable in several fields:
- Medicinal Chemistry : Investigated for potential antimicrobial and anticancer activities.
- Material Science : Used in the synthesis of specialty chemicals.
- Biological Studies : Explored for its interactions with biological targets due to its reactive functional groups.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide and potassium carbonate are often used under basic conditions.
Major Products Formed
Oxidation: 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzoic acid.
Reduction: 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and phenoxy groups may also contribute to its biological activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Physicochemical Properties
- Lipophilicity: The benzyloxy and phenoxy groups in the target compound increase lipophilicity (logP ~3.5), compared to 3-allyloxy-4-methoxybenzaldehyde (logP ~2.1) .
- Reactivity : The aldehyde group in the target compound is less reactive than in nitro-substituted analogues (e.g., ) due to electron-donating benzyloxy groups .
- Solubility : The hydrochloride salt in enhances aqueous solubility (>10 mg/mL) compared to the neutral target compound (<1 mg/mL in water) .
Key Research Findings
- Synthetic Efficiency : The target compound’s yield (30%) is comparable to analogues like 4-(benzyloxy)-3-hydroxybenzaldehyde () but lower than nitro-substituted derivatives (e.g., 91% in ) due to steric hindrance .
- Thermal Stability : Higher melting point (~120°C) than 3-allyloxy-4-methoxybenzaldehyde (~85°C), attributed to extended aromatic stacking .
- Biological Relevance : Derivatives of similar aldehydes (e.g., ’s metoprolol impurities) are critical in pharmacokinetic studies, emphasizing the need for stringent impurity control .
Biological Activity
4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde is a complex organic compound with the molecular formula C23H22O4 and a molecular weight of approximately 362.42 g/mol. Its unique structure, characterized by a benzaldehyde moiety linked to a propoxy group and further substituted with a benzyloxy-phenoxy group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The intricate structure of this compound enhances its solubility and reactivity, making it an intriguing candidate for various biological applications. The compound's design allows for diverse interaction profiles with biological targets, which can be pivotal in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C23H22O4 |
| Molecular Weight | 362.42 g/mol |
| Solubility | High (due to substitutions) |
| Functional Groups | Benzaldehyde, Propoxy, Benzyloxy-Phenoxy |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The compound may interact with various receptors, including adrenergic and histamine receptors, influencing signaling pathways related to cognition and inflammation.
- Antioxidant Activity : The presence of redox-active groups suggests potential antioxidant properties, which could disrupt cellular oxidative stress in pathogenic fungi or cancer cells.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through apoptosis induction in cancer cell lines. For instance, research on benzaldehyde derivatives has demonstrated their ability to inhibit tumor growth in vitro by triggering programmed cell death mechanisms.
Antifungal Activity
Research has highlighted the antifungal potential of benzaldehyde derivatives. The ability of these compounds to disrupt cellular antioxidation systems can be effective against drug-resistant fungal pathogens. A study indicated that redox-active benzaldehydes could significantly impair the growth of various fungi by targeting their antioxidant defenses.
Case Studies
- Inhibition Studies : A series of substituted benzaldehyde thiosemicarbazide compounds were synthesized and tested for their inhibitory effects on xanthine oxidase (XO). Results indicated that modifications at specific positions on the benzene ring enhanced inhibitory activity, suggesting that similar modifications in this compound could yield potent inhibitors against XO .
- Antioxidant Research : A study evaluated the antioxidant activity of various benzaldehyde derivatives, including those structurally related to this compound. Results showed significant radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related diseases .
- Therapeutic Targeting : Investigations into the modulation of beta-adrenergic receptors have revealed that compounds with similar structures can bias receptor signaling towards beneficial pathways. This suggests that this compound may also serve as a lead compound for developing drugs targeting cognitive deficits .
Q & A
Basic: What are the standard synthetic protocols for 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-hydroxybenzaldehyde derivatives with benzyloxy-substituted phenols using a propyl linker. For example:
- Step 1: Dissolve 4-(benzyloxy)phenol and 4-hydroxybenzaldehyde in ethanol with a base (e.g., K₂CO₃).
- Step 2: Introduce 1,3-dibromopropane as the alkylating agent under reflux (70–80°C, 12–24 hours).
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from ethanol .
Key Considerations: Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts.
Basic: How is the compound characterized post-synthesis?
Characterization employs a multi-technique approach:
- NMR Spectroscopy: Confirm structure via - and -NMR. For example, the aldehyde proton resonates at δ 9.8–10.2 ppm, while benzyloxy protons appear at δ 4.9–5.1 ppm .
- FTIR: Detect carbonyl (C=O) stretches at 1680–1700 cm and ether (C-O-C) bands at 1200–1250 cm .
- HRMS: Validate molecular weight (e.g., [M+H] at m/z 378.15) .
Advanced: How can synthesis be optimized to improve yields?
Low yields (e.g., 46% in related compounds) often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Catalysis: Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation.
- Temperature Control: Gradual heating (50°C → 80°C) reduces decomposition .
Advanced: How to design condensation reactions for macrocycle synthesis?
The aldehyde group enables Schiff base formation with polyamines. For example:
- Reagent Ratio: Use 1:1 stoichiometry between dialdehyde and diamine (e.g., ethylenediamine).
- Solvent: Reflux in ethanol with glacial acetic acid (catalyst) for 4–6 hours.
- Characterization: Confirm macrocycle formation via -NMR (disappearance of aldehyde proton) and X-ray crystallography .
Advanced: How to address insolubility during purification?
Insolubility in aqueous/organic mixtures is common. Solutions include:
- Gradient Crystallization: Use ethanol/water (1:1) for gradual precipitation.
- Sonication: Improve dissolution of intermediates in DCM/MeOH.
- Derivatization: Temporarily protect the aldehyde group (e.g., as an acetal) to enhance solubility .
Advanced: How to resolve contradictory spectral data in literature?
Discrepancies in NMR/IR data may arise from solvent effects or substituent electronic interactions. Mitigation steps:
- Cross-Validation: Compare data across multiple sources (e.g., PubChem, CAS Common Chemistry).
- Computational Modeling: Predict -NMR shifts using DFT calculations (e.g., ACD/Labs Percepta) .
Basic: What are the stability and storage recommendations?
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent sublimation and oxidation.
- Handling: Avoid prolonged exposure to light/moisture, which can degrade the aldehyde group .
Advanced: How to assess biological activity (e.g., antimicrobial)?
Follow standardized protocols:
- Agar Diffusion: Impregnate filter paper discs with compound solutions (1250–10,000 ppm).
- Controls: Use DMSO (negative) and tetracycline (positive).
- Analysis: Measure inhibition zones after 24-hour incubation (37°C). Note: Activity correlates with electron-withdrawing substituents on the benzaldehyde moiety .
Advanced: How to manage regioselectivity in electrophilic substitutions?
The benzyloxy group directs electrophiles to the para position. For bromination:
- Reagents: Use NBS (N-bromosuccinimide) in CCl₄ under UV light.
- Monitoring: Track regioselectivity via LC-MS or -NMR .
Advanced: Can computational methods predict physicochemical properties?
Yes. Tools like ACD/Labs Percepta or Gaussian09 can estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
